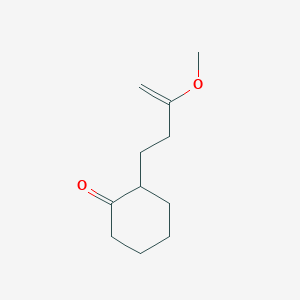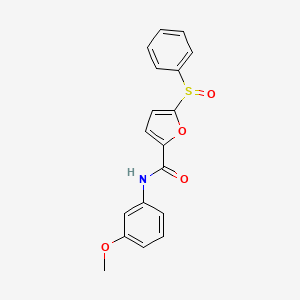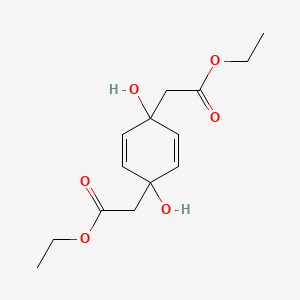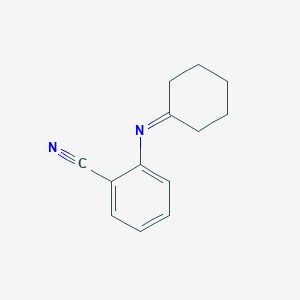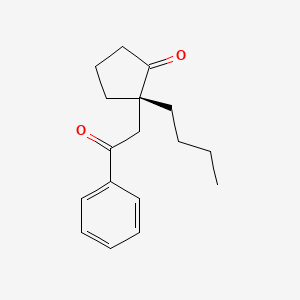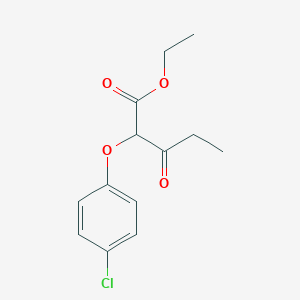
Pentanoic acid, 2-(4-chlorophenoxy)-3-oxo-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanoic acid, 2-(4-chlorophenoxy)-3-oxo-, ethyl ester is an organic compound with the molecular formula C13H15ClO4. This compound is a derivative of pentanoic acid and is characterized by the presence of a chlorophenoxy group and an ethyl ester group. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 2-(4-chlorophenoxy)-3-oxo-, ethyl ester typically involves the esterification of 2-(4-chlorophenoxy)-3-oxopentanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 2-(4-chlorophenoxy)-3-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is 2-(4-chlorophenoxy)-3-oxopentanoic acid.
Reduction: The major product is 2-(4-chlorophenoxy)-3-hydroxypentanoic acid.
Substitution: Products vary depending on the nucleophile used but can include various substituted phenoxy derivatives.
Scientific Research Applications
Pentanoic acid, 2-(4-chlorophenoxy)-3-oxo-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of pentanoic acid, 2-(4-chlorophenoxy)-3-oxo-, ethyl ester involves its interaction with various molecular targets. The chlorophenoxy group can interact with enzymes and receptors, potentially inhibiting their activity. The ester group can be hydrolyzed to release the active acid form, which can then participate in further biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)pentanoic acid: Similar structure but lacks the ethyl ester group.
2-(4-bromophenoxy)-3-oxopentanoic acid: Similar structure with a bromine atom instead of chlorine.
2-(4-fluorophenoxy)-3-oxopentanoic acid: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
Pentanoic acid, 2-(4-chlorophenoxy)-3-oxo-, ethyl ester is unique due to the presence of both the chlorophenoxy group and the ethyl ester group, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific chemical syntheses and industrial applications.
Properties
CAS No. |
823214-60-4 |
|---|---|
Molecular Formula |
C13H15ClO4 |
Molecular Weight |
270.71 g/mol |
IUPAC Name |
ethyl 2-(4-chlorophenoxy)-3-oxopentanoate |
InChI |
InChI=1S/C13H15ClO4/c1-3-11(15)12(13(16)17-4-2)18-10-7-5-9(14)6-8-10/h5-8,12H,3-4H2,1-2H3 |
InChI Key |
XJDKLTOKPDIBEG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C(=O)OCC)OC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-isoleucyl-L-threonylglycine](/img/structure/B14227579.png)
![2-[(4,4-Difluorobut-3-EN-1-YL)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14227587.png)
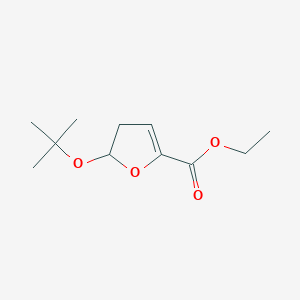
![2-[2-(Buta-1,3-dien-2-yl)-3,6-dimethoxyphenyl]-1,3-dithiane](/img/structure/B14227591.png)
![1-Azabicyclo[2.2.0]hexane-4-carboxylic acid](/img/structure/B14227604.png)
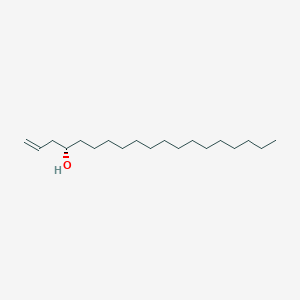

![(2R)-2-{[(4R)-Dec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14227620.png)
